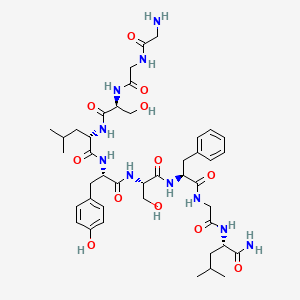
Sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate (TFOS) is an organosulfonate compound that has been used in a variety of scientific research applications. It is a non-ionic surfactant that has been widely studied for its ability to solubilize compounds, reduce surface tension, and interact with proteins and other macromolecules. TFOS has been used in a range of applications, from drug delivery to medical imaging, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Developmental Toxicity and Environmental Impact
Research has highlighted the developmental toxicity of PFOS, indicating its widespread prevalence in humans and the environment, prompting consideration of its potential health hazards. PFOS and perfluorooctanoic acid (PFOA) have been shown to have developmental effects in rodents, suggesting avenues for further research to support risk assessment of these chemicals (Lau, Butenhoff, & Rogers, 2004).
Microbial Degradation and Environmental Fate
Studies on the microbial degradation of polyfluoroalkyl chemicals have been crucial in understanding the environmental fate and effects of PFOS. Research into the biodegradability of PFOS precursors and the transformation processes leading to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) provides insight into potential remediation strategies and the environmental persistence of these substances (Liu & Avendaño, 2013).
Novel PFAS in the Aquatic Environment
The identification of novel poly- and perfluoroalkyl substances (PFASs) in the aquatic environment underscores the need for ongoing monitoring and research to understand the impact of these chemicals. Studies have documented the presence of new PFASs, including PFOS, in water, sediments, and organisms, highlighting the bioaccumulative properties and toxicity concerns associated with these substances (Xiao, 2017).
Human Exposure through Drinking Water
Research on human exposure to PFAS through drinking water has emphasized the significant contribution of drinking water to overall PFAS exposure in some populations. This work calls for a re-evaluation of human health risks from PFOS and other PFAS via consumption, considering the lowered reference doses for these compounds (Domingo & Nadal, 2019).
Treatment Technologies for PFAS Compounds
Innovative treatment technologies for PFOS and other PFAS compounds have been a focal point of research due to the challenges associated with their removal from the environment. Studies have evaluated the efficacy of various remediation technologies, including sonochemistry, bioremediation, and photolysis, in the treatment of PFOS-impacted groundwater, providing a basis for the development of effective treatment methods (Kucharzyk et al., 2017).
Eigenschaften
IUPAC Name |
sodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13O3S.Na/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZMVGPCWZSDSZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F13NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896637 |
Source


|
| Record name | 6:2 Fluorotelomer sulfonate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, sodiumsalt | |
CAS RN |
27619-94-9 |
Source


|
| Record name | 6:2 Fluorotelomer sulfonate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

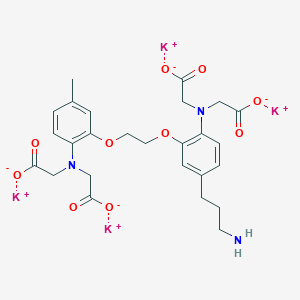
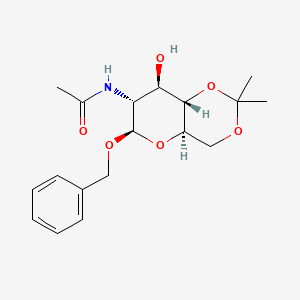
![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)

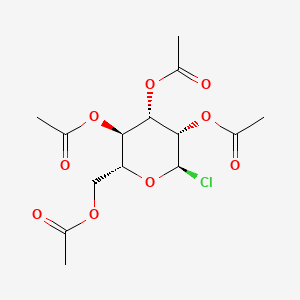
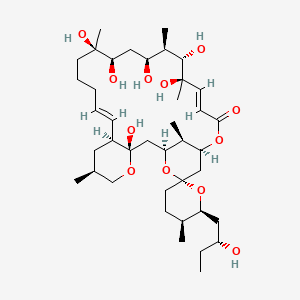
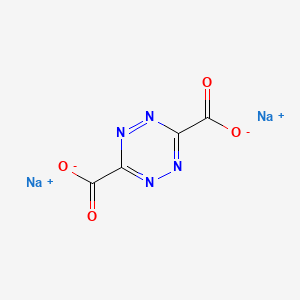

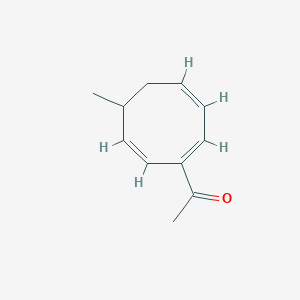
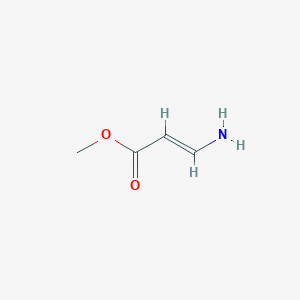

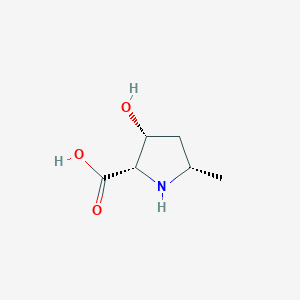
![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)
